
S-Nitrosocaptopril
Overview
Description
S-Nitrosocaptopril (SNOcap) is a hybrid molecule combining the pharmacological properties of captopril, an angiotensin-converting enzyme (ACE) inhibitor, with those of a nitric oxide (NO) donor via S-nitrosylation of its thiol group . Developed over two decades ago, SNOcap faced challenges in large-scale synthesis until recent advancements stabilized its monohydrate form (Cap-NO·H₂O), which exhibits enhanced stability under controlled storage conditions (-10°C, 97% nitrogen purity, 1.20 g deoxidizer) . SNOcap’s dual mechanism—ACE inhibition and NO-mediated vasodilation—makes it unique among cardiovascular therapeutics, particularly for conditions like pulmonary arterial hypertension (PAH) and congestive heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Nitrosocaptopril is synthesized through the reaction of captopril with nitrous acid in an acidic medium . The reaction is typically carried out at low temperatures to ensure the stability of the nitrosylated product. The process involves the following steps:
- Dissolution of captopril in an aqueous solution.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid.
- Isolation and purification of the resulting this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are still under development. The primary challenge lies in scaling up the reaction while maintaining the stability and purity of the product .
Chemical Reactions Analysis
Types of Reactions: S-Nitrosocaptopril undergoes various chemical reactions, including:
Oxidation: The nitrosyl group can be oxidized to form disulfide compounds.
Reduction: The nitrosyl group can be reduced back to the thiol form of captopril.
Substitution: The nitrosyl group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the nitrosyl group.
Major Products Formed:
Oxidation: Disulfide compounds.
Reduction: Captopril.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cardiovascular Applications
1.1 Hypertension Treatment
SNO-CAP exhibits potent vasodilatory effects, making it a candidate for treating hypertension. It functions as a nitric oxide (NO) donor, which relaxes vascular smooth muscle and decreases blood pressure. Studies indicate that SNO-CAP can effectively lower blood pressure regardless of renin status, providing a versatile treatment option for patients with different forms of hypertension .
1.2 Angina Pectoris and Heart Failure
The compound has shown promise in managing angina pectoris and congestive heart failure. Its ability to enhance NO availability contributes to improved myocardial oxygen supply and reduced myocardial workload, making it beneficial for patients with ischemic heart conditions .
Antimicrobial Properties
2.1 Mechanism of Action
SNO-CAP's antimicrobial activity is primarily attributed to its ability to release NO, which possesses inherent antimicrobial properties. Additionally, the compound's transnitrosylation activity enhances its efficacy against various pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
2.2 Case Studies
Recent studies demonstrated that SNO-CAP nanoparticles (SNO-CAP-np) exhibited significant antimicrobial effects against clinical isolates of E. coli and MRSA. In vitro tests revealed that SNO-CAP-np could completely inhibit the growth of these bacteria at concentrations as low as 10 mg/mL over 24 hours, highlighting its potential as an alternative to traditional antibiotics .
Pharmacokinetics and Stability
3.1 Storage Conditions
Research into the stability of SNO-CAP has led to optimized storage conditions that maintain its efficacy over time. The use of specific nitrogen environments and temperature controls has been shown to preserve the compound's activity for extended periods, making it suitable for clinical applications .
3.2 Physicochemical Properties
The physicochemical characterization of SNO-CAP indicates that it can exist in stable crystalline forms, which enhances its bioavailability and pharmacokinetic profiles. These properties are crucial for ensuring effective dosing regimens in therapeutic settings .
Clinical Implications and Future Directions
4.1 Potential for Combination Therapies
Given its multifaceted mechanisms of action, SNO-CAP may be effectively combined with other therapeutic agents to enhance treatment outcomes in cardiovascular diseases and infections. Future research should focus on exploring these combination therapies in clinical trials.
4.2 Broader Applications
Emerging studies suggest that SNO-CAP could also play a role in treating conditions such as pulmonary hypertension and even cancer metastasis by inhibiting cell adhesion molecules through various signaling pathways .
Data Summary Table
Mechanism of Action
S-Nitrosocaptopril exerts its effects through two primary mechanisms:
Inhibition of Angiotensin-Converting Enzyme: Similar to captopril, this compound inhibits the activity of angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure.
Nitric Oxide Donation: The nitrosyl group releases nitric oxide, which activates soluble guanylate cyclase in vascular smooth muscle cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic Comparison with NO Donors
SNOcap’s vasodilatory effects are compared to other NO donors, such as S-nitrosoglutathione (GSNO) and sodium nitroprusside, in rat pulmonary arteries:
*ODQ (soluble guanylate cyclase inhibitor) shifts concentration-response curves for SNOcap and GSNO but nearly abolishes sodium nitroprusside’s effects, indicating distinct NO release pathways .
- Key Findings: SNOcap and GSNO exhibit non-identical potency (pIC50: 4.0 vs. 5.2) but share S-nitrosothiol-specific responses, such as enhanced vasodilation under hydroxocobalamin (HCOB), a NO· scavenger . Sodium nitroprusside, a traditional NO donor, shows greater potency but lacks ACE inhibition and stability in physiological conditions .
ACE Inhibition vs. Captopril
SNOcap’s ACE inhibitory effects were compared to its parent compound, captopril, in rat pulmonary arteries:
*ACE inhibition measured by shifts in angiotensin I pEC50 values.
- Key Findings: SNOcap’s prolonged incubation (55.6 h) enhances ACE inhibition, surpassing captopril due to slower dissociation and NO-mediated stabilization . Captopril lacks vasodilatory effects unless administered at supraphysiological concentrations .
Therapeutic Implications
SNOcap’s dual action provides advantages in pulmonary hypertension:
Biological Activity
S-Nitrosocaptopril (SNO-CAP) is a novel compound derived from the angiotensin-converting enzyme (ACE) inhibitor captopril, featuring a nitrosyl group that imparts unique biological activities. This article explores its molecular characterization, pharmacological effects, and potential therapeutic applications, particularly in cardiovascular and cancer-related conditions.
Molecular Characterization
This compound is synthesized through the reaction of captopril with nitrous acid, resulting in a compound that retains the ACE inhibitory properties of captopril while also exhibiting nitric oxide (NO) donor characteristics. The thionitrite bond present in SNO-CAP is crucial for its vasodilatory effects, allowing it to stimulate soluble guanylate cyclase (sGC) and increase intracellular cyclic GMP levels, which are pivotal for vascular relaxation and inhibition of platelet aggregation .
Vasodilatory Activity
SNO-CAP demonstrates significant vasodilatory activity by releasing NO, which causes relaxation of vascular smooth muscle. Studies indicate that SNO-CAP can induce vasorelaxation in various vascular tissues, including rabbit aortic rings and pulmonary arteries. The potency of SNO-CAP as a vasorelaxant is comparable to other established NO donors, with pIC50 values ranging from 4.85 to 5.00 .
Inhibition of Platelet Aggregation
The compound also inhibits platelet aggregation through NO-mediated pathways. This effect is particularly beneficial in preventing thrombus formation in conditions predisposed to cardiovascular complications. The mechanism involves the elevation of cyclic GMP levels within platelets, leading to decreased aggregation responses .
Anticancer Properties
Recent studies have highlighted the potential of SNO-CAP in cancer therapy . It has been shown to inhibit the adhesion of circulating tumor cells (CTCs) to endothelial cells by downregulating cell adhesion molecules (CAMs) such as VCAM-1. This action may impede metastasis by preventing tumor cells from anchoring to the vascular endothelium . Additionally, SNO-CAP does not exhibit significant cytotoxic effects on cancer cells at therapeutic concentrations, suggesting a favorable safety profile for its use in cancer treatment .
Case Studies and Research Findings
-
Vasorelaxation Studies :
- Research demonstrated that SNO-CAP induced vasorelaxation that could be antagonized by hemoglobin (a typical NO scavenger), confirming its mechanism as an NO donor .
- In vitro studies on human umbilical vein endothelial cells (HUVECs) showed that SNO-CAP effectively inhibited the expression of CAMs stimulated by cytokines, thus reducing hetero-adhesion of colorectal cancer cells to endothelial cells .
- Platelet Function :
- Therapeutic Implications :
Summary Table of Biological Activities
Properties
IUPAC Name |
(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIULCDUASSKOM-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSN=O)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153527 | |
Record name | S-Nitrosocaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122130-63-6 | |
Record name | S-Nitrosocaptopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122130-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Nitrosocaptopril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Nitrosocaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.